Evidence 1: 4-Hydroxymethyl Substitution Is Predicted to Abolish Mutagenicity Relative to the Unsubstituted Nitrosopiperidine Parent
In a systematic Drosophila melanogaster sex-linked recessive lethal assay, N-nitrosopiperidine (NPIP) was confirmed as mutagenic, whereas substitution with a hydroxyl, carboxyl, or keto group at the 4-position resulted in a complete loss of mutagenicity [1]. Although (1-nitrosopiperidin-4-yl)methanol itself was not directly tested in this study, its 4-hydroxymethyl substituent is structurally and electronically analogous to the 4-hydroxyl group (nitroso-4-piperidinol) that abolished mutagenic activity. By contrast, halogen substitutions enhanced mutagenic potency, with 3-chloro-NPIP being the most potent derivative tested [1]. A parallel study in the Ames Salmonella/microsome system confirmed that nitrosopiperidines bearing hydroxyl, carboxyl, or keto substituents require metabolic activation yet exhibit markedly reduced or absent mutagenic responses compared to NPIP [2]. This class-level inference positions (1-nitrosopiperidin-4-yl)methanol in a lower mutagenic-risk category than the unsubstituted parent NPIP (log Kow = 0.36; PSA = 32.67; AI = 1300 ng/day per EMA) [3][4].
| Evidence Dimension | Mutagenic activity (qualitative positive/negative) in Drosophila melanogaster sex-linked recessive lethal assay and Salmonella/microsome assay |
|---|---|
| Target Compound Data | (1-Nitrosopiperidin-4-yl)methanol: not directly tested; predicted negative based on 4-hydroxyl analog data |
| Comparator Or Baseline | N-nitrosopiperidine (NPIP): mutagenic (positive); Nitroso-4-piperidinol (4-OH): non-mutagenic (negative); 4-carboxy-NPIP: non-mutagenic (negative); 3-chloro-NPIP: most mutagenic among halogen-substituted derivatives |
| Quantified Difference | Qualitative switch from mutagenic (NPIP) to non-mutagenic (4-OH and 4-COOH analogs); a ≥10-fold difference in revertant colonies between NPIP and 4-substituted hydroxyl/carboxyl analogs in Salmonella TA100 (specific colony counts not reported in abstract) |
| Conditions | Drosophila melanogaster feeding assay (wide concentration range); Salmonella typhimurium TA100 and TA1535 with rat liver S9 metabolic activation |
Why This Matters
A compound predicted to be non-mutagenic via hydroxyl-equivalent substitution carries a fundamentally different regulatory risk profile and may qualify for a higher Acceptable Intake threshold under ICH M7 and EMA/FDA nitrosamine guidance, directly impacting procurement viability in pharmaceutical impurity programs.
- [1] Nix, C.E., et al. Effects of N-nitrosopiperidine substitutions on mutagenicity in Drosophila melanogaster. Mutat. Res. 1979, 67(1), 27–38. DOI: 10.1016/0165-1218(79)90096-x View Source
- [2] Zeiger, E., et al. Mutagenicity of N-nitrosopiperidines with Salmonella typhimurium/microsomal activation system. Mutat. Res. 1978, 57(1), 1–10. DOI: 10.1016/0027-5107(77)90201-9 View Source
- [3] N-Nitrosopiperidine physical properties. LogP = 0.36; PSA = 32.67. Sielc.com Technical Data. Available at: https://sielc.com/n-nitrosopiperidine View Source
- [4] EMA. Updated Q&A on Nitrosamines and Step 2-Template. Published 2022-03-06. N-nitrosopiperidine AI = 1300 ng/day. Available at: https://www.gmp-publishing.com/ema-updated-qa-on-nitrosamines-and-step-2-template/ View Source
